

HBX 19818: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **HBX 19818**, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). The information is intended to support further research and development of this compound as a potential therapeutic agent.

Chemical Structure and Properties

HBX 19818 is a small molecule inhibitor with the following chemical identity and properties.

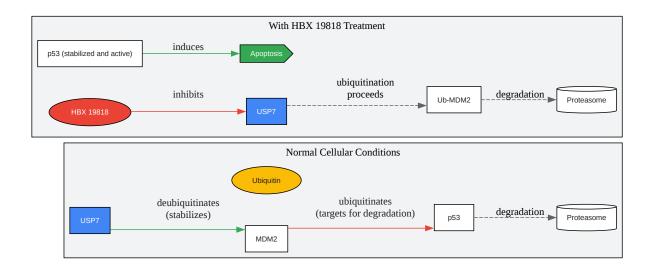
Property	Value	
IUPAC Name	9-Chloro-5,6,7,8-tetrahydro-N-[3- [methyl(phenylmethyl)amino]propyl]-2- acridinecarboxamide	
CAS Number	1426944-49-1	
Molecular Formula	C25H28CIN3O	
Molecular Weight	421.96 g/mol	
SMILES String	CN(CCCNC(=O)C1=CC2=C(C=C1)N=C3CCCC C3=C2Cl)CC4=CC=CC=C4	
InChI Key	ZCALMLVWZSQGGR-UHFFFAOYSA-N	
Appearance	Solid powder	
Purity	Typically >99%	
Solubility	Soluble in DMSO (≥ 5 mg/mL), Ethanol (≥ 5 mg/mL), and Water (≥ 5 mg/mL)[1]	

Biological Activity and Mechanism of Action

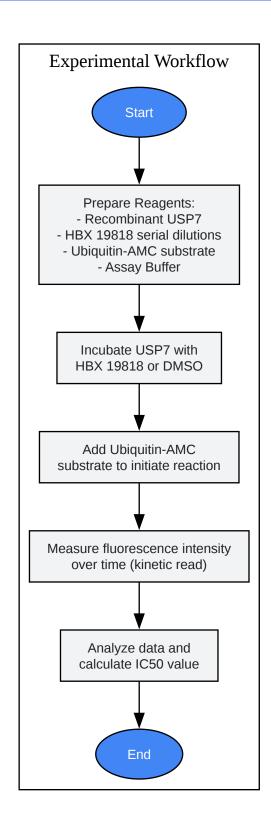
HBX 19818 is a specific and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in various cellular processes, including cell cycle regulation and DNA damage repair.[2][3]

In Vitro and Cellular Activity

Parameter	Value	Target/Cell Line
IC₅₀ (USP7, cell-free assay)	28.1 μΜ	USP7
IC₅₀ (USP7, in human cancer cells)	~6 μM	Human cancer cells
IC ₅₀ (HCT116 cell proliferation)	~2 µM	HCT116
Selectivity vs. other DUBs	IC ₅₀ > 200 μM for USP8, USP5, USP10, CYLD, UCH- L1, UCH-L3, and SENP1	Other DUBs


Mechanism of Action

HBX 19818 acts as a covalent inhibitor of USP7.[3] It binds to the active site of USP7, leading to the inhibition of its deubiquitinating activity.[4] This inhibition results in the accumulation of polyubiquitinated forms of USP7 substrates, most notably the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2.[2] The stabilization and activation of p53 lead to the induction of p53-mediated apoptosis in cancer cells.[4] Furthermore, inhibition of USP7 by **HBX 19818** has been shown to induce DNA damage.[5]


Signaling Pathways

The primary signaling pathway affected by **HBX 19818** is the USP7-MDM2-p53 axis. Under normal conditions, USP7 deubiquitinates and stabilizes MDM2, which in turn ubiquitinates p53, targeting it for proteasomal degradation. By inhibiting USP7, **HBX 19818** disrupts this cycle, leading to the accumulation and activation of p53.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of specific inhibitors of human USP7/HAUSP deubiquitinating enzyme -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Ubiquitin-Specific Proteases as a Novel Anticancer Therapeutic Strategy -PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [HBX 19818: An In-depth Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585695#hbx-19818-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com